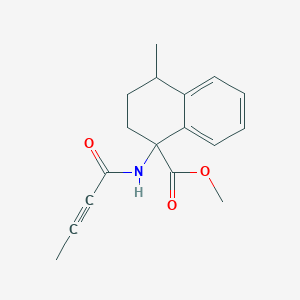

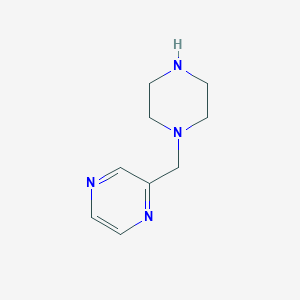

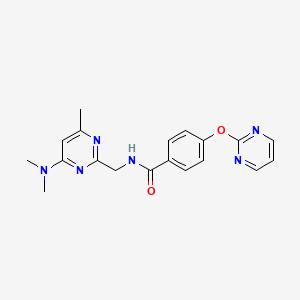

![molecular formula C18H23F2NO3 B2519721 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one CAS No. 2176069-87-5](/img/structure/B2519721.png)

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride” is a solid compound . It’s sold by Sigma-Aldrich and is used by researchers in various fields .

Molecular Structure Analysis

The SMILES string for this compound isFC1 (CC12CCNCC2)F.Cl . This represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Heterospirocyclic Compound Synthesis

A study by Suter et al. (2000) demonstrates the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons, showcasing the potential of spirocyclic compounds in peptide synthesis. This compound was utilized to prepare complex peptides, indicating its value in synthetic organic chemistry (Suter, Stoykova, Linden, & Heimgartner, 2000).

Corrosion Inhibition

Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments. This study underscores the significance of spirocyclic compounds as corrosion inhibitors, contributing to the development of more effective and environmentally friendly corrosion prevention strategies (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Thermoset Shrinkage Reduction

González et al. (2006) investigated the use of spirocyclic compounds in reducing the shrinkage of thermosets through cationic curing, highlighting the material science application of these compounds in improving the properties of polymer materials (González, Ramis, Salla, Mantecon, & Serra, 2006).

Fluorinated Compound Formation

Kovtonyuk et al. (2005) detailed the formation of fluorinated spirocyclic compounds, contributing to the field of fluorine chemistry. Their work indicates the potential of spirocyclic structures in creating compounds with unique properties for various applications, including pharmaceuticals and agrochemicals (Kovtonyuk, Kobrina, Kataeva, & Haufe, 2005).

Novel Spirocyclic Azetidines

Guerot et al. (2011) synthesized novel spirocyclic azetidines, demonstrating the versatility of spirocyclic compounds in drug discovery and development. These compounds could serve as building blocks for the synthesis of complex molecules with potential therapeutic applications (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Anticonvulsant Activity

Obniska, Kamiński, and Tatarczyńska (2006) explored the anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives. This research highlights the potential of spirocyclic compounds in the development of new anticonvulsant drugs (Obniska, Kamiński, & Tatarczyńska, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2NO3/c1-23-14-5-3-13(15(11-14)24-2)4-6-16(22)21-9-7-17(8-10-21)12-18(17,19)20/h3,5,11H,4,6-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYDXSBAFJOKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)N2CCC3(CC2)CC3(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)

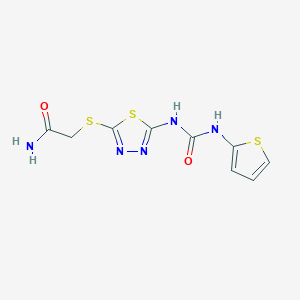

![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)

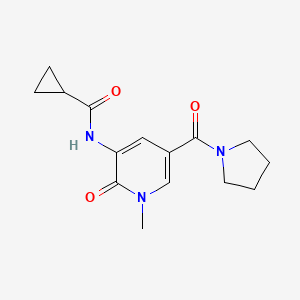

![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)

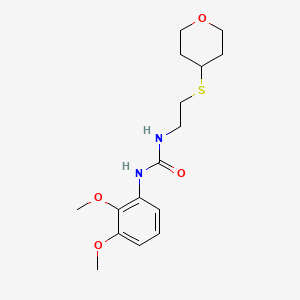

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)